(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon. This compound features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. The presence of difluorophenyl group adds unique properties to the compound, influencing its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro groups to amino groups.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of amides, esters, or ethers.
Scientific Research Applications
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropan-1-ol: Lacks the difluorophenyl group, resulting in different reactivity and properties.
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with different fluorine substitution pattern, affecting its chemical behavior.
Uniqueness
The presence of the 2,5-difluorophenyl group in (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol imparts unique electronic and steric effects, making it distinct from other similar compounds
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
MEXFKOJLSNTFBH-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)F |
Origin of Product |
United States |
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